Fmoc-Phenylalaninol
Overview
Description
Fmoc-Phenylalaninol, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine or Fmoc-L-phenylalanine, is a compound with the empirical formula C24H21NO4 . It has a molecular weight of 387.43 .
Synthesis Analysis
Fmoc-Phenylalaninol can be synthesized using various methods. For instance, it can be synthesized as part of a library of Fmoc-based dipeptides . The synthesis process involves the use of Fmoc-protected dipeptides and amino acids .Molecular Structure Analysis
The molecular structure of Fmoc-Phenylalaninol is characterized by the presence of a β-sheet structure, which is interlocked by π–π stacking of the Fmoc groups . This structure results in the formation of entangled nanofibrous morphologies .Chemical Reactions Analysis
Fmoc-Phenylalaninol is used in chemical peptide synthesis . The Fmoc group is rapidly removed by some primary substances like ethanolamine . The compound is also involved in C-H Activation and Peptide Synthesis .Physical And Chemical Properties Analysis
Fmoc-Phenylalaninol exhibits certain physical properties such as optical activity . It also shows a shear-thinning property and transitions from a gel to liquid-like materials by shear stress . The compound forms a stiffer hydrogel at pH 7.4 compared to pH 8.5 .Scientific Research Applications
Self-Assembly and Hydrogelation : Fmoc-Phenylalaninol derivatives are known for their efficient self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This process can be enhanced by incorporating halogen substituents, with the position and type of halogen impacting the self-assembly rate and properties of the resultant hydrogel (Ryan et al., 2010).
Cation-Modified Derivatives for Hydrogel Networks : C-terminal cation-modified Fmoc-Phenylalaninol derivatives exhibit unique properties. They can self-assemble and form hydrogel networks spontaneously without needing pH adjustment or organic cosolvents. These derivatives also form novel sheet-based nanotube structures (Rajbhandary et al., 2017).
Antibacterial Composite Materials : Fmoc-Phenylalaninol-based nanoassemblies show significant antibacterial capabilities, particularly against gram-positive bacteria. These materials can be integrated into resin-based composites without affecting their mechanical and optical properties, offering potential biomedical applications (Schnaider et al., 2019).
Antibacterial Properties of Amino Acid-Based Hydrogels : Fmoc-Phenylalaninol derivatives, especially when combined with silver ions, show promising antibacterial properties against both gram-positive and gram-negative bacteria. These hydrogels are biocompatible and may be used effectively for antibacterial applications (Zhao et al., 2021).
pH-Dependent Self-Assembly : The self-assembly mechanism of Fmoc-Phenylalaninol derivatives like Fmoc-diphenylalanine is influenced by pH, resulting in significant structural changes and the formation of different types of hydrogels (Tang et al., 2009).
Peptidic Hydrogels for Biomedical Applications : The enzymatic synthesis of Fmoc-Phenylalaninol-based tripeptides leads to the formation of amphiphilic building blocks that self-assemble into hydrogels. These hydrogels have potential applications in biomedical fields, such as drug delivery and tissue engineering (Chronopoulou et al., 2010).
Electroaddressing of Self-Assembling Amino-Acid Conjugates : Fmoc-Phenylalaninol can be electroaddressed in response to an electrochemically-induced pH gradient. This reversible assembly/disassembly process opens up possibilities for applications in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).
Smart Hydrogels with Silver Nanoclusters : Fmoc-Phenylalaninol-based hydrogels can stabilize fluorescent silver nanoclusters, offering interesting applications in the field of fluorescence and materials science (Roy & Banerjee, 2011).
Safety And Hazards
Future Directions
Fmoc-Phenylalaninol and other Fmoc-amino acids have potential applications in various biomedical fields . They can be used as antimicrobial agents and can improve their structure–activity relationship . The study of Fmoc-Phenylalaninol can open up new avenues to enhance the repertoire of Fmoc-amino acids .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBJASOHDROCR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427135 | |
Record name | Fmoc-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phenylalaninol | |
CAS RN |
129397-83-7 | |
Record name | Fmoc-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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